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1-(3-bromophenyl)-2-fluoroethan-1-ol

Catalog No.
S6550511
CAS No.
1784354-70-6
M.F
C8H8BrFO
M. Wt
219.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-bromophenyl)-2-fluoroethan-1-ol

CAS Number

1784354-70-6

Product Name

1-(3-bromophenyl)-2-fluoroethan-1-ol

Molecular Formula

C8H8BrFO

Molecular Weight

219.1

1-(3-bromophenyl)-2-fluoroethan-1-ol is an organic compound characterized by its molecular formula C8_8H8_8BrF O. This compound features a bromine atom attached to a phenyl ring and a fluorine atom on the ethyl chain, along with a hydroxyl group (-OH). The presence of these functional groups contributes to its unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science. Its structure allows for diverse reactivity and potential applications in pharmaceuticals and agrochemicals.

There is no current information available on the specific mechanism of action of 1-(3-bromophenyl)-2-fluoroethanol.

  • Organic solvents used in potential synthesis might be flammable or harmful. Always follow proper safety protocols when handling organic chemicals.
  • The presence of bromine suggests the molecule might cause skin or eye irritation. It's advisable to handle it with appropriate personal protective equipment like gloves and goggles.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: This compound can be reduced to yield alcohol derivatives or amines using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This can be achieved through methods such as the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts .

The synthesis of 1-(3-bromophenyl)-2-fluoroethan-1-ol generally involves several steps:

  • Bromination: The starting material, 3-bromophenol, is treated with fluorinating agents to introduce the fluorine atom into the ethyl chain. Common reagents include diethylaminosulfur trifluoride or Selectfluor.
  • Formation of Alcohol: The final step involves the conversion of the intermediate into the alcohol form by hydrolysis or reduction processes, often using aqueous conditions to ensure the formation of the hydroxyl group .

These synthetic routes can be optimized for yield and purity using techniques such as continuous flow reactors.

1-(3-bromophenyl)-2-fluoroethan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to developing new drugs, particularly in targeting specific diseases due to its biological activity.
  • Agrochemicals: Compounds with similar structures are often used in pesticide formulations, providing efficacy against pests while minimizing environmental impact.
  • Material Science: The compound could also serve as an intermediate in synthesizing advanced materials, including polymers and coatings with enhanced properties .

Interaction studies involving 1-(3-bromophenyl)-2-fluoroethan-1-ol focus primarily on its reactivity with biological molecules and other chemical entities. Preliminary studies suggest that its halogenated structure may facilitate interactions with enzymes or receptors, potentially leading to inhibitory effects or modulation of biological pathways. Further research is needed to elucidate these interactions fully and assess their implications for drug design and development .

Several compounds share structural similarities with 1-(3-bromophenyl)-2-fluoroethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromoanilineBromine on an aniline structureLacks fluorine; used primarily as an intermediate
4-FluoroanilineFluorine on an aniline structureLacks bromine; utilized in pharmaceuticals
1-(4-Bromophenyl)-2-chloroethan-1-olChlorine instead of fluorineDifferent reactivity profile; used in synthetic applications
2-FluoroethanolSimple fluorinated alcoholLacks bromine; used historically as a pesticide

The uniqueness of 1-(3-bromophenyl)-2-fluoroethan-1-ol lies in its combination of bromine and fluorine substituents, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. This dual halogenation may confer distinct properties that make it particularly valuable for research and industrial applications .

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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